molecular formula C10H16BNO2 B13455030 (2-Amino-5-tert-butylphenyl)boronic acid

(2-Amino-5-tert-butylphenyl)boronic acid

Cat. No.: B13455030
M. Wt: 193.05 g/mol
InChI Key: OFSQPOBXCDMSOY-UHFFFAOYSA-N
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Description

(2-Amino-5-tert-butylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-tert-butylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-amino-5-tert-butylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-tert-butylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-5-tert-butylphenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine

The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools for detecting biomolecules.

Industry

In the industrial sector, this compound is employed in the synthesis of advanced materials, including polymers and electronic components. Its role in catalysis and material science continues to expand as new applications are discovered .

Mechanism of Action

The mechanism of action of (2-Amino-5-tert-butylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The amino group can also interact with various molecular targets, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-tert-butylphenyl)boronic acid stands out due to the presence of both an amino group and a bulky tert-butyl group, which enhance its reactivity and selectivity in various chemical reactions. These functional groups also provide additional sites for further functionalization, making it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C10H16BNO2

Molecular Weight

193.05 g/mol

IUPAC Name

(2-amino-5-tert-butylphenyl)boronic acid

InChI

InChI=1S/C10H16BNO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,12H2,1-3H3

InChI Key

OFSQPOBXCDMSOY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)(C)C)N)(O)O

Origin of Product

United States

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